molecular formula C9H5F12NO3S B11484526 ((2,2,2-Trifluoro-1-(trifluoromethyl)-1-((3,3,3-trifluoro-2-(trifluoromethyl)propanoyl)amino)ethyl)thio)acetic acid

((2,2,2-Trifluoro-1-(trifluoromethyl)-1-((3,3,3-trifluoro-2-(trifluoromethyl)propanoyl)amino)ethyl)thio)acetic acid

Katalognummer: B11484526
Molekulargewicht: 435.19 g/mol
InChI-Schlüssel: SFULCKVVPKDWKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({1,1,1,3,3,3-Hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid is a fluorinated organic compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1,1,1,3,3,3-hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available fluorinated precursors. One common approach is the reaction of hexafluoroisopropanol with trifluoromethylated amides under controlled conditions to form the intermediate compound. This intermediate is then reacted with a thiol-containing acetic acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Reaction Setup: Mixing the fluorinated precursors in a suitable solvent.

    Reaction Control: Maintaining specific temperature and pressure conditions to facilitate the reaction.

    Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-({1,1,1,3,3,3-Hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Can be reduced to form thiol derivatives.

    Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-({1,1,1,3,3,3-Hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 2-({1,1,1,3,3,3-hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-({1,1,1,3,3,3-hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid is unique due to its combination of fluorinated groups and a sulfanyl-acetic acid moiety. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Eigenschaften

Molekularformel

C9H5F12NO3S

Molekulargewicht

435.19 g/mol

IUPAC-Name

2-[1,1,1,3,3,3-hexafluoro-2-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]propan-2-yl]sulfanylacetic acid

InChI

InChI=1S/C9H5F12NO3S/c10-5(11,12)3(6(13,14)15)4(25)22-7(8(16,17)18,9(19,20)21)26-1-2(23)24/h3H,1H2,(H,22,25)(H,23,24)

InChI-Schlüssel

SFULCKVVPKDWKO-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)O)SC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.